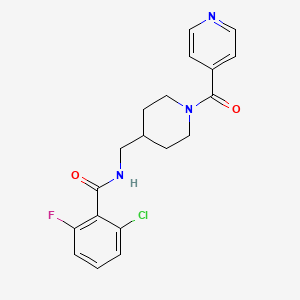
2-chloro-6-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-6-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide” is a chemical compound. It is related to a class of compounds known as N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives . These compounds have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .
Synthesis Analysis
The synthesis of similar compounds involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Molecular Structure Analysis
The molecular formula of “2-chloro-6-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide” is CHClFNO . Its average mass is 173.572 Da and its monoisotopic mass is 173.004364 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Aplicaciones Científicas De Investigación
Antipathogenic Activity : A study focused on the synthesis and characterization of acylthioureas, including compounds similar to 2-chloro-6-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide. These compounds demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm growth ability. The study highlighted the potential of these derivatives for the development of novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Imaging Solid Tumors : Another research explored the use of fluorine-containing benzamide analogs, including structures similar to the compound , for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. This study demonstrated the high tumor uptake of these compounds, suggesting their applicability in imaging solid tumors (Tu et al., 2007).
Synthesis and Medicinal Chemistry Applications : A study on Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination highlighted the significance of N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source in reactions involving compounds like 2-chloro-6-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide. This research is important in medicinal chemistry and synthesis due to the conversion of triflamide into a range of functional groups (Wang, Mei, & Yu, 2009).
Antimicrobial Activity : A study on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, similar to the compound , showed promising antimicrobial activity. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds was essential for enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2/c20-15-2-1-3-16(21)17(15)18(25)23-12-13-6-10-24(11-7-13)19(26)14-4-8-22-9-5-14/h1-5,8-9,13H,6-7,10-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHFRKIYTSYEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

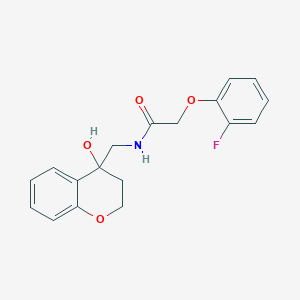
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2981305.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2981306.png)
![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2981307.png)
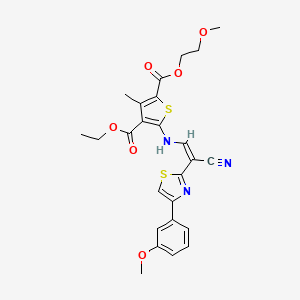
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2981311.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone](/img/structure/B2981312.png)
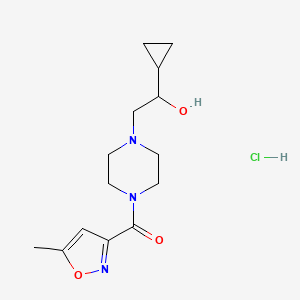
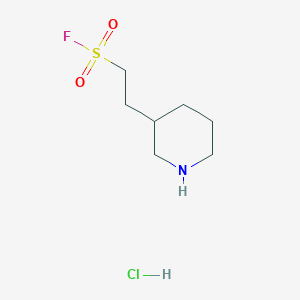
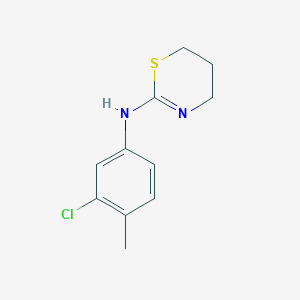
![Methyl 2-amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2981318.png)
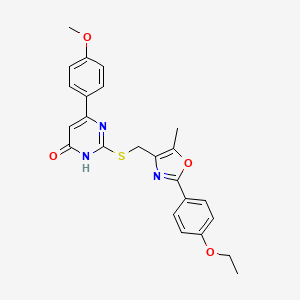
![4-[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2981322.png)
![2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2981324.png)